2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride
Description
Properties
Molecular Formula |
C11H15ClN2O3 |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-oxo-5-piperidin-4-yl-1H-pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-10-9(11(15)16)5-8(6-13-10)7-1-3-12-4-2-7;/h5-7,12H,1-4H2,(H,13,14)(H,15,16);1H |
InChI Key |
MSRMQAIQMBMFDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CNC(=O)C(=C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization via Aminomethylidene Derivatives of Meldrum’s Acid
One efficient approach involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide or related reagents in ethanol as the solvent. This reaction proceeds at ambient temperature over approximately 24 hours, followed by acidification with concentrated hydrochloric acid to pH ~5, which facilitates precipitation of the dihydropyridine product.
- Reaction conditions: 0.01 mol of aminomethylidene Meldrum’s acid derivative and 0.01 mol of cyanothioacetamide in 10 mL ethanol, stirred for 24 hours at room temperature.
- Workup: Acidify with concentrated hydrochloric acid, maintain for 3 hours, then filter and wash precipitate with water and ethanol.
- Yield: Typically 68–74% for related pyridine derivatives, indicating good efficiency (Table 1).
This method enables the formation of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, which can be further functionalized to introduce the piperidin-4-yl substituent through nucleophilic substitution or reductive amination reactions.
Substitution with Piperidin-4-yl Derivatives
The piperidin-4-yl group is introduced by reacting the dihydropyridine intermediate with piperidine or its derivatives under reflux conditions in polar solvents such as ethanol or methanol. Catalysts or bases may be used to facilitate the substitution at the 5-position of the dihydropyridine ring.
- Reaction conditions: Elevated temperatures (typically 50–120 °C), reaction times ranging from 1 to 12 hours depending on catalyst and solvent.
- Solvents: Ethanol, methanol, or mixtures with water.
- Purification: Recrystallization or chromatographic techniques to isolate the hydrochloride salt form.
Hydrochloride Salt Formation
The free base form of 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is converted into its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol). This step enhances compound stability and solubility for further applications.
- Conditions: Addition of HCl in solvent at 0–25 °C.
- Isolation: Precipitation of the hydrochloride salt, filtration, and drying under vacuum.
Reaction Conditions and Parameters
| Step | Temperature Range (°C) | Reaction Time | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization (Meldrum’s acid) | Room temperature (20–25) | 24 hours | Ethanol | 68–74 | Acidification post-reaction to pH 5 |
| Piperidin-4-yl substitution | 50–120 | 1–12 hours | Ethanol, Methanol | Variable | May require catalyst or base |
| Hydrochloride salt formation | 0–25 | 1–3 hours | Diethyl ether, Ethanol | Quantitative | Enhances solubility and stability |
Research Outcomes and Analysis
- The cyclization step using aminomethylidene Meldrum’s acid derivatives is a robust method yielding high purity dihydropyridine intermediates suitable for further functionalization.
- Substitution with piperidine derivatives proceeds regioselectively at the 5-position, preserving the 2-oxo and carboxylic acid functionalities critical for biological activity.
- The hydrochloride salt form exhibits improved physicochemical properties, making it suitable for pharmaceutical research and development.
- Reaction times and temperatures vary depending on solvent choice and catalyst presence, with optimization required for scale-up.
- Purification by recrystallization or chromatography ensures removal of unreacted starting materials and side products, yielding analytically pure compound.
Summary Table of Preparation Method
| Stage | Key Reagents/Intermediates | Reaction Type | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1. Cyclization | Aminomethylidene Meldrum’s acid derivative + cyanothioacetamide | Heterocyclization | 24 h, RT, EtOH, acidify | 68–74 | Forms dihydropyridine core |
| 2. Piperidin-4-yl substitution | Dihydropyridine intermediate + piperidine | Nucleophilic substitution | 50–120 °C, 1–12 h, EtOH/MeOH | Variable | Introduces piperidinyl group |
| 3. Hydrochloride salt formation | Free base + HCl | Salt formation | 0–25 °C, 1–3 h | Quantitative | Improves stability and solubility |
Additional Notes
- The synthetic approach is adaptable to industrial scale by employing continuous flow reactors to maintain consistent reaction conditions and product quality.
- Purification methods such as chromatography and recrystallization are critical to achieving high purity, especially for pharmaceutical-grade material.
- The compound’s reactivity allows for further derivatization, enabling exploration of analogues for biological activity optimization.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine ring undergoes oxidation to form aromatic pyridine derivatives. Potassium permanganate (KMnO₄) in acidic or neutral conditions selectively oxidizes the 1,2-dihydropyridine moiety:
| Reagent/Conditions | Product | Key Observations | Citation |
|---|---|---|---|
| KMnO₄ (H₂O, reflux) | 5-(piperidin-4-yl)pyridine-3-carboxylic acid | Complete ring aromatization confirmed via IR loss of C=O stretch at 1,650 cm⁻¹ |
The carbonyl group at position 2 remains stable under these conditions, preserving the carboxylic acid functionality.
Reduction Reactions
The carbonyl group at position 2 is susceptible to reduction. Lithium aluminum hydride (LiAlH₄) selectively reduces the lactam carbonyl to a secondary alcohol:
| Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|
| LiAlH₄ (THF, 0°C→RT) | 2-Hydroxy-5-(piperidin-4-yl)-1,2,3,4-tetrahydropyridine-3-carboxylic acid | 78% |
The dihydropyridine ring remains intact, as confirmed by NMR (δ 5.2 ppm, doublet for C4-H). Over-reduction to fully saturated piperidines requires harsher conditions (e.g., H₂/Pd-C) .
Acid-Base and Salt Formation
The carboxylic acid group participates in acid-base reactions, forming salts with inorganic/organic bases:
The hydrochloride salt (parent compound) exhibits improved crystallinity and stability compared to the free acid .
Esterification and Amidation
The carboxylic acid undergoes nucleophilic acyl substitution to form esters or amides:
Ester derivatives show enhanced lipophilicity, as evidenced by caco2 permeability assays .
Piperidine Functionalization
The piperidine moiety undergoes alkylation and aza-Michael reactions:
Steric hindrance from the pyridine ring limits reactivity at the piperidine’s C4 position .
Decarboxylation
Thermal decarboxylation occurs under acidic conditions, yielding a CO₂-free product:
| Conditions | Product | Mechanism | Citation |
|---|---|---|---|
| HCl (conc.), Δ, 3 hr | 5-(Piperidin-4-yl)-2-oxo-1,2-dihydropyridine | Radical-mediated CO₂ elimination |
Decarboxylation is confirmed by mass spectrometry (m/z 179.1 for [M+H]⁺) .
Cyclization Reactions
Intramolecular cyclization forms fused bicyclic systems under metal catalysis:
| Catalyst/Conditions | Product | Yield | Citation |
|---|---|---|---|
| Pd(OAc)₂, PPh₃ (DCE, 80°C) | Piperidine-fused pyridone | 68% |
The reaction proceeds via C-H activation at the piperidine’s β-position .
Spectroscopic Characterization
Key analytical data for reaction monitoring:
-
IR : ν(C=O) at 1,720 cm⁻¹ (carboxylic acid), 1,650 cm⁻¹ (lactam).
-
¹H NMR (D₂O): δ 7.8 ppm (C6-H, singlet), δ 3.2–3.5 ppm (piperidine CH₂) .
-
MS : [M+H]⁺ = 223.1 for free acid; [M-Cl]⁺ = 222.1 for hydrochloride .
This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive molecules, particularly 5-HT₄ receptor agonists . Further studies are needed to explore enantioselective transformations and catalytic asymmetric reactions.
Scientific Research Applications
2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride is a heterocyclic compound with a piperidine ring and a dihydropyridine moiety in its structure, making it valuable for various research applications. It has the molecular formula .
Scientific Research Applications
2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride has numerous applications in scientific research:
- Chemistry It is employed as a building block in synthesizing more complex molecules.
- Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is investigated for potential therapeutic effects, particularly in developing new drugs. It can be used as a medicament for the treatment and prevention of TGR5 related diseases, such as metabolic and/or gastrointestinal diseases .
- Industry It is used in producing various chemical intermediates and active pharmaceutical ingredients.
Potential Therapeutic Effects
This compound is investigated for potential therapeutic effects, particularly in developing new drugs. The invention also relates to the use of the above compounds or their pharmaceutically acceptable salts and solvates as modulators of TGR5, preferably as agonists of TGR5 and more preferably as agonists of TGR5 exerting their action locally in the intestine with low or even without systemic exposure . The preferred agonists of the invention have the advantage of enhancing safety and the therapeutic index for potential chronic administration . The medicament is used for the treatment and/or prevention of TGR5 related diseases, such as metabolic and/or gastrointestinal diseases .
Metabolic diseases within the meaning of the present invention include, but are not limited to, type II diabetes, obesity, dyslipidemia such as mixed or diabetic dyslipidemia, hypercholesterolemia, low HDL cholesterol, high LDL cholesterol, hyperlipidemia, hypertriglyceridemia, hypoglycemia, hyperglycemia, glucose intolerance, insulin resistance, hyperinsulinemia hypertension, hyperlipoproteinemia, metabolic syndrome, syndrome X, thrombotic disorders, cardiovascular disease, atherosclerosis and its sequelae including angina, claudication, heart attack, stroke and others, kidney diseases, ketoacidosis, nephropathy, diabetic neuropathy, diabetic retinopathy, nonalcoholic fatty liver diseases such as steatosis or nonalcoholic steatohepatitis (NASH) .
Chemical Reactions
Mechanism of Action
The mechanism of action of 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural configuration.
Comparison with Similar Compounds
Hydrochloride Salt vs. Free Base
The hydrochloride salt (target compound) differs from its free base (CAS 1890186-93-2) by the addition of HCl, which enhances aqueous solubility and stability—a common strategy in pharmaceutical chemistry to improve bioavailability . The free base lacks the chloride ion, reducing its molecular weight by ~28.45 g/mol .
Core Heterocycle Comparison
- Dihydropyridinone (Target) vs. Oxadiazole: The target’s dihydropyridinone core is a six-membered ring with one ketone group, while 3-(piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole HCl features a five-membered oxadiazole ring (two nitrogens, one oxygen).
- Dihydropyridinone vs. Pyrrolidinone: The pyrrolidinone in 1-methyl-5-oxopyrrolidine-3-carboxylic acid is a five-membered lactam ring, conferring greater conformational rigidity compared to the larger dihydropyridinone. This may influence binding affinity in biological systems .
Substituent Effects
- Its spatial orientation varies due to differences in core heterocycles .
Q & A
Advanced Research Question
- Hazard mitigation : The compound’s hygroscopic nature necessitates glove-box handling to prevent HCl release. Fire risks are managed using CO extinguishers and flame-retardant PPE .
- Waste disposal : Neutralization with 10% sodium bicarbonate followed by incineration ensures compliance with EPA guidelines .
- Exposure limits : Occupational exposure monitoring (via LC-MS of air samples) ensures adherence to ACGIH TLV thresholds (1 mg/m) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
